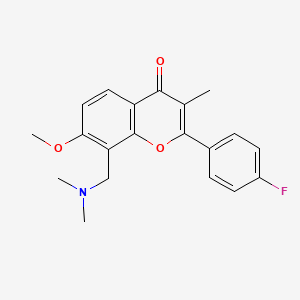
Flavone, 8-((dimethylamino)methyl)-4'-fluoro-7-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This particular compound is of interest due to its unique structural modifications, which may impart distinct biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves the cyclization of chalcones. One common method is the Baker-Venkataraman rearrangement, which involves the reaction of o-hydroxyacetophenones with aromatic aldehydes to form chalcones, followed by cyclization to yield flavones . For the specific synthesis of Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl-, the following steps can be employed:
Formation of Chalcone Intermediate: The reaction of 2-hydroxy-4’-fluoro-7-methoxy-3-methylacetophenone with 4-(dimethylaminomethyl)benzaldehyde in the presence of a base such as potassium hydroxide.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Flavone derivatives can undergo oxidation reactions, often leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert flavones to flavanones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in various industrial applications.
Comparación Con Compuestos Similares
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- can be compared with other flavone derivatives such as:
Baicalein: Known for its anti-inflammatory and anticancer properties.
Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.
Apigenin: Recognized for its potential anticancer effects.
The unique structural modifications in Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may impart distinct biological activities, making it a valuable compound for further research .
Propiedades
| 86073-55-4 | |
Fórmula molecular |
C20H20FNO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
8-[(dimethylamino)methyl]-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20FNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
Clave InChI |
OKHBMCHTIXFPOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


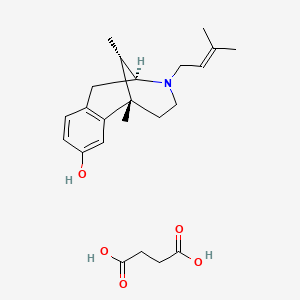
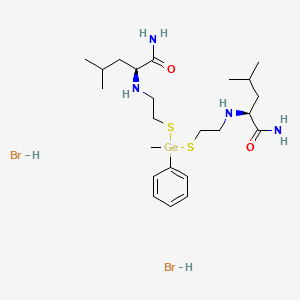
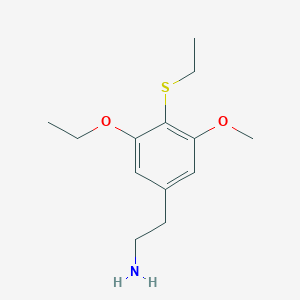
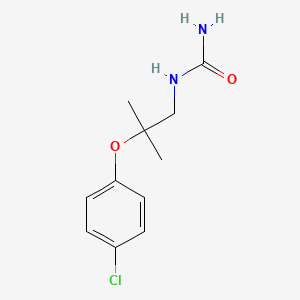
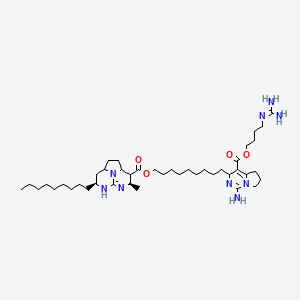
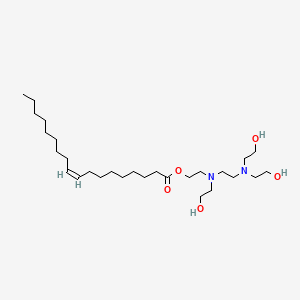



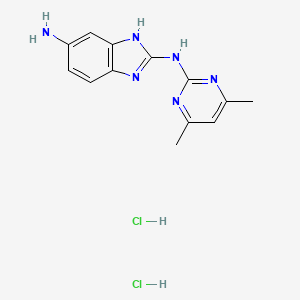


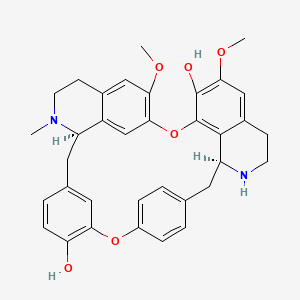
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
